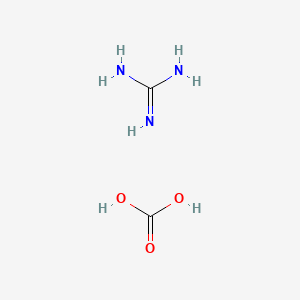

carbonic acid;guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSRVXJGTIRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924671 | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-85-1, 124-46-9 | |

| Record name | Diguanidinium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC146175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUANIDINE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Interaction Mechanism of Carbonic Acid and Guanidine

Abstract

The interaction between carbonic acid, a transient yet pivotal species in chemistry and biology, and guanidine, one of the strongest organic superbases, represents a fundamental acid-base reaction with significant implications in carbon capture technologies, biological processes, and organic synthesis. This technical guide provides a comprehensive exploration of the core mechanisms governing this interaction. We will delve into the underlying principles of guanidine's basicity and carbonic acid's acidity, dissect the primary reaction pathways—bicarbonate and carbamate formation—and analyze the thermodynamics and kinetics that dictate the process. Furthermore, this guide details established experimental and computational methodologies for investigating this interaction, offering researchers, scientists, and drug development professionals a thorough understanding of the causality behind experimental choices and a framework for future investigations.

Introduction: The Key Players

Guanidine: A Nitrogenous Superbase

Guanidine [CH₅N₃] is a planar, nitrogen-rich organic compound characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. Its remarkable basicity (the pKa of its conjugate acid, the guanidinium ion, is approximately 13.6) stems from the exceptional stability of the protonated form.[1] Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable, symmetric guanidinium cation.[2][3] This inherent stability makes guanidine a powerful proton acceptor.

Carbonic Acid: A Fleeting but Potent Acid

Carbonic acid [H₂CO₃] is a weak dibasic acid formed from the hydration of carbon dioxide (CO₂). While notoriously unstable in its free form, readily decomposing back to CO₂ and water, it serves as a crucial intermediate in numerous chemical and biological systems.[4] Its acidity, though modest, is sufficient to engage in proton transfer reactions with strong bases. In the context of this guide, the interaction is often initiated by the reaction of guanidine with CO₂ in an aqueous environment, where carbonic acid is formed in situ.

The Core Interaction: Mechanistic Pathways

The interaction between guanidine and carbonic acid (or its precursor, aqueous CO₂) is not monolithic. It can proceed via two primary, often competing, pathways, the prevalence of which is dictated by factors such as the solvent system, the specific structure of the guanidine derivative, and the reaction conditions.

The Bicarbonate Pathway: A Classic Acid-Base Reaction

In the presence of water, the predominant mechanism is a direct acid-base reaction. This pathway can be conceptualized in the following steps:

-

Hydration of CO₂: Carbon dioxide dissolves in water and undergoes hydration to form carbonic acid. This is often the rate-limiting step.

-

Proton Transfer: The highly basic guanidine abstracts a proton from carbonic acid. This is an extremely rapid, almost barrierless process.[4]

-

Formation of a Stable Ion Pair: The reaction yields a stable guanidinium cation and a bicarbonate anion (HCO₃⁻). These ions are held together by strong electrostatic interactions and a network of hydrogen bonds.

This bicarbonate pathway is particularly favored in aqueous solutions and with unsubstituted guanidine.[5][6][7] The formation of guanidinium bicarbonate can be so favorable that, under certain conditions, it precipitates from the solution as a crystalline salt.[8]

Figure 1: The Bicarbonate Pathway.

The Carbamate Pathway: Nucleophilic Attack on CO₂

Alternatively, a nitrogen atom of the guanidine can act as a nucleophile and directly attack the electrophilic carbon of the CO₂ molecule. This pathway is more analogous to the reaction of amines with CO₂.

-

Nucleophilic Attack: One of the amino groups of guanidine attacks the carbon atom of CO₂.

-

Zwitterion Formation: This leads to the formation of a zwitterionic adduct, which is a type of carbamate.[9]

-

Stabilization: This zwitterion can be stabilized by intramolecular hydrogen bonds or by interactions with other guanidine molecules.

This pathway is more likely to occur with sterically hindered or cyclic guanidines and in non-polar, aprotic solvents where the formation of carbonic acid is disfavored.[10][11] Some studies suggest that clusters of guanidine and CO₂ molecules can cooperatively form these covalent adducts.[9]

Figure 2: The Carbamate Pathway.

Thermodynamic and Kinetic Considerations

The interaction of guanidine with CO₂ is a thermodynamically favorable and reversible process. The overall reaction is exothermic. In the context of CO₂ capture, the captured CO₂ can be released by heating the system, typically between 80-120°C, which regenerates the guanidine sorbent.[5][8]

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of these pathways. For instance, the formation of the guanidinium-bicarbonate ion pair is a kinetically feasible process at room temperature.[5] While the formation of the carbamate adduct may have a lower activation barrier in some cases, the bicarbonate product is often the more thermodynamically stable species, especially in the presence of water.

Table 1: Comparative Energetics of Guanidine-CO₂ Interaction Pathways

| Pathway | Key Intermediate/Product | Thermodynamic Stability | Kinetic Favorability | Influencing Factors |

| Bicarbonate | Guanidinium-Bicarbonate Ion Pair | Generally High | Rapid Proton Transfer | Aqueous environment, presence of proton donors |

| Carbamate | Zwitterionic Adduct | Variable, depends on structure | Can be very fast | Aprotic solvents, sterically hindered guanidines |

Methodologies for Studying the Interaction

A multi-faceted approach, combining both experimental and computational techniques, is essential for a comprehensive understanding of the guanidine-carbonic acid interaction.

Experimental Protocols

4.1.1 Spectroscopic Analysis

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful technique for observing the formation of CO₂-guanidine complexes in solution in real-time.[11] The appearance of characteristic vibrational bands for bicarbonate (around 1640 cm⁻¹) and carbamate species allows for the identification of the reaction pathway.

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Obtain a background spectrum of the solvent (e.g., THF, acetonitrile).

-

Introduce a solution of the guanidine compound into the ATR cell and record its spectrum.

-

Bubble CO₂ gas through the solution while continuously recording spectra.

-

Monitor the appearance and growth of new peaks in the carbonyl stretching region (1600-1700 cm⁻¹) to identify bicarbonate or carbamate formation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final products of the reaction. The chemical shifts of the protons on the guanidinium cation and the carbon of the bicarbonate or carbamate are distinct and can be used for structural elucidation and quantification.

4.1.2 Thermodynamic and Kinetic Measurements

-

Isothermal Titration Calorimetry (ITC): ITC can be employed to directly measure the enthalpy of the binding interaction between guanidine and CO₂ (or a stable carbonate/bicarbonate source), providing key thermodynamic parameters such as the binding constant (Kₐ) and the reaction enthalpy (ΔH).

-

Stopped-Flow Kinetics: For rapid reactions, a stopped-flow apparatus coupled with a spectrophotometer can be used to measure the initial rates of CO₂ absorption into a guanidine solution. This allows for the determination of the reaction order and rate constants.

Figure 3: Experimental workflow for studying the guanidine-CO₂ interaction.

Computational Methodologies

-

Density Functional Theory (DFT): DFT calculations are invaluable for mapping the potential energy surface of the reaction. They can be used to determine the structures of reactants, transition states, and products, as well as to calculate reaction energies and activation barriers.[5][9] This provides deep insight into the feasibility of different mechanistic pathways.

-

Molecular Dynamics (MD) Simulations: MD simulations, particularly those using reactive force fields (ReaxFF), can model the dynamic process of CO₂ diffusion and reaction within a guanidine-based medium.[10] These simulations can reveal complex transport mechanisms, such as the "hopping" of bicarbonate ions between protonated guanidine molecules, which can enhance the overall efficiency of CO₂ capture.[10]

Implications and Future Directions

The robust and reversible interaction between guanidine and carbonic acid is the cornerstone of emerging CO₂ capture technologies. Guanidine-based solvents and materials offer a promising alternative to traditional amine-based systems, potentially requiring less energy for regeneration.[5][6]

In the realm of drug development, understanding the interaction of the guanidinium group with carboxylate-containing molecules is critical, as the guanidinium group of arginine is frequently involved in molecular recognition at the active sites of enzymes.[12][13] The principles governing the interaction with bicarbonate, a small carboxylate-containing ion, can inform the design of potent enzyme inhibitors.

Future research will likely focus on the design of novel guanidine derivatives with tailored properties for specific applications, such as enhanced CO₂ capacity, faster kinetics, and lower regeneration energies. A continued synergy between advanced computational modeling and targeted experimental validation will be paramount in achieving these goals.

References

- Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC - NIH. (n.d.).

- Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - RSC Publishing. (n.d.).

- Observation of guanidine–carbon dioxide complexation in solution and its role in the reaction of carbon dioxide and propargylamines - RSC Publishing. (n.d.).

- Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Publishing. (2024, April 29).

- Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory. (2019, January 31).

- Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases Elliott, T - Helda - University of Helsinki. (2024, June 5).

- Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design | The Journal of Physical Chemistry B - ACS Publications. (2019, October 9).

- Reaction mechanism of guanidine with CO2 | Download Scientific Diagram - ResearchGate. (n.d.).

- Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed. (2019, November 7).

- Observation of guanidine-carbon dioxide complexation in solution and its role in reaction of carbon dioxide and propargylamines. (2014, April 14).

- Guanidinium bicarbonate - Sciencemadness Wiki. (2025, October 13).

- Cooperative CO2 Absorption Isotherms from a Bifunctional Guanidine and Bifunctional Alcohol | ACS Central Science - ACS Publications. (2017, December 6).

- Characterization of guanidine carboxylases - ResearchGate. (n.d.).

- A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria - PMC - NIH. (n.d.).

- GUANIDINE CARBONATE - Ataman Kimya. (n.d.).

- Substrate specificity of the two urea/guanidine carboxylase enzymes... - ResearchGate. (n.d.).

- Guanidine carbonate synthesis - ChemicalBook. (n.d.).

- Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem - NIH. (n.d.).

- Guanidinium carbonate - Sciencemadness Wiki. (2019, June 23).

- CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed. (2017, January 19).

- Preparation of guanidine carbonate - PrepChem.com. (n.d.).

- Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction - Western CEDAR. (n.d.).

- Consequences of Proton Transfer in Guanidine | Request PDF - ResearchGate. (n.d.).

- Carbonic acid-guanidine (1:2) | CAS#:593-85-1 | Chemsrc. (2025, August 23).

- Protonation of Guanidine - Chemistry Stack Exchange. (2014, June 13).

- Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - NIH. (n.d.).

- Guanidine carbonate salt 99% - Sigma-Aldrich. (n.d.).

- Guanidine - Wikipedia. (n.d.).

- Reaction Mechanism for Direct Proton Transfer from Carbonic Acid to a Strong Base in Aqueous Solution I - PubMed Central. (n.d.).

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Reaction Mechanism for Direct Proton Transfer from Carbonic Acid to a Strong Base in Aqueous Solution I: Acid and Base Coordinate and Charge Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00022F [pubs.rsc.org]

- 6. info.ornl.gov [info.ornl.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Observation of guanidine–carbon dioxide complexation in solution and its role in the reaction of carbon dioxide and propargylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Guanidinium Bicarbonate

An In-depth Technical Guide to the Theoretical Studies of Guanidinium Bicarbonate Formation

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the formation mechanism of guanidinium bicarbonate. Intended for researchers, chemists, and drug development professionals, this document synthesizes key findings from quantum mechanics and molecular dynamics simulations, offering a molecular-level understanding of this critical reaction.

Guanidinium bicarbonate, the salt formed from the strong organic base guanidine and the weak acid carbonic acid, is a compound of significant interest, particularly in the context of carbon capture technologies.[1][2] Guanidine and its derivatives have been identified as promising adsorbents for CO2, owing to their ability to chemically bind with the gas.[1][3] Understanding the fundamental mechanism of this reaction is paramount for the rational design of more efficient CO2 capture systems and for controlling crystallization processes.[2][4]

Theoretical studies, leveraging the power of computational chemistry, provide unparalleled insight into the transient species, reaction pathways, and energetic landscapes that govern the formation of guanidinium bicarbonate. These in-silico experiments allow us to visualize molecular interactions at an atomic resolution that is often inaccessible through experimental techniques alone.

The Fundamental Guanidine-CO2 Interaction

The journey to guanidinium bicarbonate begins with the initial interaction between a guanidine (G) molecule and carbon dioxide. Theoretical investigations, primarily using Density Functional Theory (DFT), have characterized this interaction as a two-stage process: an initial weak, non-covalent association followed by the formation of a more stable, covalent bond.

Initially, CO2 and guanidine form a non-covalent complex (G···CO2), stabilized by weak intermolecular forces. High-level calculations place the interaction energy (ΔE) for this complex at approximately -5.5 to -5.7 kcal/mol, with a characteristic nitrogen-carbon (N···C) distance of about 2.69 Å.[1]

However, the presence of additional guanidine molecules triggers a cooperative effect, leading to the formation of a much stronger, covalent N-C bond and a zwitterionic (G+)-(CO2-) species. This process is highly exergonic. For instance, DFT studies at the M06-2X/6-311++G** level show that as guanidine-CO2 units form cyclic clusters, the interaction energy increases dramatically. In a cyclic cluster of eight units, (G–CO2)8, the interaction energy per unit reaches -27.5 kcal/mol, and the N-C bond distance shortens to 1.444 Å, which is characteristic of a covalent bond.[1] This zwitterionic character is stabilized by strong intermolecular hydrogen bonds between the oxygen atoms of the CO2 moiety and the amine hydrogens of neighboring guanidine molecules.[1]

Table 1: Calculated Interaction Energies and Key Geometries for Guanidine-CO2 Complexes

| System | Computational Method | N-C Distance (Å) | Interaction Energy (ΔE) (kcal/mol) | Reference |

|---|---|---|---|---|

| G···CO2 | CCSD(T)/CBS | ~2.69 | -5.5 | [1] |

| G···CO2 | M06-2X/6-311++G** | 2.688 | -5.7 | [1] |

| (G–CO2)2 | M06-2X/6-311++G** | 1.479 | - | [1] |

| (G–CO2)8 | M06-2X/6-311++G** | 1.444 | -27.5 | [1] |

The Crucial Role of Water: The Bicarbonate Pathway

While the reaction of anhydrous guanidine with CO2 leads to a carbamate or zwitterionic adduct, the formation of guanidinium bicarbonate is intrinsically linked to the presence of water.[4][5] Water serves both as a reactant and as a catalyst, facilitating the proton transfer necessary to form the guanidinium cation and the bicarbonate anion.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of guanidine acts as a nucleophile, attacking the electrophilic carbon atom of CO2 to form the zwitterionic adduct discussed previously.

-

Hydration and Proton Transfer: A water molecule then interacts with the zwitterion. The basic guanidinium-like nitrogen abstracts a proton from water, forming the stable, resonance-stabilized guanidinium cation [C(NH2)3]+.

-

Bicarbonate Formation: The remaining hydroxide ion (OH-) attacks the carbon atom of the CO2 moiety, forming the bicarbonate anion (HCO3-).

This pathway is strongly favored in aqueous environments. Studies on substituted guanidines, such as 1,1,3,3-tetramethylguanidine (TMG), have shown a strong preference for the bicarbonate pathway over the alternative carbamate pathway.[5][6]

A Guide to Computational Methodologies

The theoretical investigation of this reaction relies heavily on two cornerstone techniques of computational chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Protocol

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, making it ideal for determining reaction energies, characterizing transition states, and predicting molecular geometries.

Expert Insight: The choice of functional and basis set is critical for obtaining accurate results. For systems involving non-covalent interactions and reaction barriers, hybrid meta-GGA functionals like M06-2X are often preferred for their balanced accuracy.[1][7] Pople-style basis sets, such as 6-311++G**, which include diffuse and polarization functions, are necessary to accurately describe the electron density of anions and the subtle interactions involved.[1]

Step-by-Step DFT Workflow for a Reaction Pathway:

-

Geometry Optimization of Reactants and Products:

-

Construct the initial 3D structures of individual molecules (guanidine, CO2, water, guanidinium, bicarbonate).

-

Perform a full geometry optimization to find the lowest energy conformation for each species. This is a prerequisite for calculating accurate reaction energies.

-

Confirm that the optimization has reached a true minimum by performing a frequency calculation; all vibrational frequencies should be real (positive).

-

-

Locating the Transition State (TS):

-

Construct an initial guess for the transition state structure based on the reaction mechanism (e.g., the point of simultaneous N-C bond formation and O-H bond breaking).

-

Use a TS search algorithm (e.g., Berny optimization with Opt=TS, or a synchronous transit-guided quasi-Newton method like QST2/QST3).

-

Verify the TS by performing a frequency calculation. A true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Starting from the verified TS structure, run an IRC calculation in both the forward and reverse directions.

-

This calculation maps the minimum energy path connecting the TS to the reactants and products, confirming that the identified TS is correct for the reaction of interest.

-

-

Single-Point Energy Refinement:

-

Using the optimized geometries from the previous steps, perform single-point energy calculations with a larger, more robust basis set or a higher level of theory to obtain more accurate electronic energies for all stationary points along the reaction path.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic processes of diffusion, solvation, and conformational changes. For reactive systems like this, a reactive force field (ReaxFF) is particularly powerful.

Expert Insight: Standard classical MD simulations use fixed-charge force fields and cannot model bond formation or breaking. ReaxFF, however, is a bond-order-dependent potential that can simulate chemical reactions dynamically.[5][6] This makes it an invaluable tool for studying reactive diffusion, where CO2 molecules react with guanidine carriers and the resulting ions move through the medium.[5]

Step-by-Step ReaxFF MD Workflow:

-

System Construction:

-

Define a simulation box with periodic boundary conditions.

-

Populate the box with the desired number of molecules (e.g., guanidine, water, and CO2) to achieve the target concentration and density. For example, a simulation might contain 200 TMG molecules, 1300 water molecules, and 70 CO2 molecules.[5][6]

-

-

Force Field Parameterization:

-

Ensure a validated ReaxFF parameter set is available that accurately describes all atoms, bonds, angles, and reactive interactions in the system. The force field's accuracy may be benchmarked against DFT calculations for key reaction pathways.[5]

-

-

Energy Minimization and Equilibration:

-

Perform an energy minimization of the initial system to remove any unfavorable steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 330 K) under the NVT (canonical) ensemble, allowing the system to relax.

-

Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the system's density to the target pressure (e.g., 1 atm). Monitor properties like temperature, pressure, and potential energy until they stabilize.

-

-

Production Run:

-

Once the system is fully equilibrated, switch back to the NVT ensemble for the production run.

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to capture the reactive events and diffusion phenomena of interest. Save the atomic coordinates (trajectory) at regular intervals.

-

-

Data Analysis:

-

Analyze the trajectory to identify reaction events and calculate key properties.

-

Mean Squared Displacement (MSD): Calculate the MSD of different species (CO2, bicarbonate, guanidinium) to determine their diffusion coefficients.

-

Radial Distribution Function (RDF): Calculate RDFs between key atom pairs (e.g., guanidine-N and CO2-C) to understand the solvation structure and interaction patterns.

-

Summary and Outlook

Theoretical studies have been instrumental in building a detailed, molecular-level picture of guanidinium bicarbonate formation. DFT calculations have quantified the energetics of the initial guanidine-CO2 interaction, highlighting a cooperative effect that leads to the formation of a stable zwitterionic adduct.[1] Dynamic simulations, particularly using reactive force fields, have shed light on the crucial role of water in facilitating the proton transfer that completes the reaction to form the final ionic products.[5][6]

The synergy between these computational methods provides a robust framework for understanding and predicting the behavior of guanidine-based CO2 capture systems. Future work in this field will likely focus on:

-

Investigating a wider range of substituted guanidines to computationally screen for candidates with optimal CO2 absorption thermodynamics and kinetics.

-

Modeling the crystallization and precipitation of guanidinium bicarbonate from solution, a critical step for practical capture and storage technologies.

-

Employing advanced multi-scale modeling techniques that bridge the gap from quantum mechanical interactions to macroscopic process simulations.

By continuing to refine these theoretical models, researchers can accelerate the design and optimization of next-generation materials for a more sustainable future.

References

-

Title: Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption Source: RSC Publishing URL: [Link]

-

Title: Guanidine-based biomimetic hydrides for carbon dioxide reduction Source: RSC Publishing URL: [Link]

-

Title: Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes Source: PMC - NIH URL: [Link]

-

Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: MDPI URL: [Link]

-

Title: Carbon Capture via Crystallization with a Guanidine Ligand Source: Oak Ridge National Laboratory URL: [Link]

-

Title: Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes Source: ACS Publications URL: [Link]

-

Title: Study of the carbon dioxide chemical fixation—activation by guanidines Source: Tetrahedron via ResearchGate URL: [Link]

-

Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: PubMed URL: [Link]

-

Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: Semantic Scholar URL: [Link]

-

Title: Guanidinium bicarbonate Source: Sciencemadness Wiki URL: [Link]

-

Title: Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture Source: ACS Publications URL: [Link]

-

Title: Guanidinium in aqueous solution studied by quantum mechanical charge field-molecular dynamics (QMCF-MD) Source: RSC Publishing URL: [Link]

-

Title: A Conductance Study of Guanidinium Chloride, Thiocyanate, Sulfate, and Carbonate in Dilute Aqueous Solutions: Ion-Association and Carbonate Hydrolysis Effects Source: ResearchGate URL: [Link]

-

Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: ResearchGate URL: [Link]

-

Title: Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin Source: RSC Publishing URL: [Link]

-

Title: Like-charge guanidinium pairing from molecular dynamics and ab initio calculations Source: PubMed URL: [Link]

-

Title: Guanidinium-based covalent organic framework membrane for single-acid recovery Source: PMC - NIH URL: [Link]

-

Title: Tricarbonate complex of hexavalent Am with guanidinium. Synthesis and structural characterization... Source: INIS-IAEA URL: [Link]

-

Title: Chemical Properties of Guanidine carbonate (CAS 593-85-1) Source: Cheméo URL: [Link]

-

Title: A conductance study of guanidinium chloride, thiocyanate, sulfate, and carbonate in dilute aqueous solutions: ion-association and carbonate hydrolysis effects Source: PubMed URL: [Link]

-

Title: Modeling Bicarbonate Formation in an Alkaline Solution with Multi-Level Quantum Mechanics/Molecular Dynamics Simulations Source: OSTI.GOV URL: [Link]

- Title: Recovery of solid guanidine carbonate Source: Google Patents URL

-

Title: The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds Source: ResearchGate URL: [Link]

-

Title: Guanidine carbonate Source: NIST WebBook URL: [Link]

Sources

- 1. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. info.ornl.gov [info.ornl.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Guanidine: A Nitrogenous Analogue of Carbonic Acid - A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Guanidine, with its unique electronic and structural properties, stands as a fascinating nitrogenous analog of carbonic acid. This technical guide provides an in-depth exploration of the core chemical principles of guanidine, its relationship with carbonic acid, and its profound implications in biological systems and drug discovery. We will delve into the fundamental aspects of its structure, reactivity, and synthesis, with a strong emphasis on the causality behind experimental choices and the implementation of self-validating protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

The Fundamental Chemistry of Guanidine: More Than Just a Strong Base

Guanidine, with the chemical formula HNC(NH₂)₂, is a colorless, crystalline solid that exhibits exceptional basicity.[1] This high basicity is a cornerstone of its chemical identity and biological function. Unlike simple amines, the protonated form of guanidine, the guanidinium cation, is remarkably stable due to the delocalization of the positive charge across the three nitrogen atoms through resonance.[1][2] This resonance stabilization is a key factor that distinguishes guanidine from other organic bases.

The Guanidinium Cation: A Resonance-Stabilized Species

Upon protonation, the double bond in guanidine is no longer localized between the carbon and one nitrogen atom. Instead, the positive charge is shared equally among the three nitrogen atoms, resulting in three equivalent resonance structures. This delocalization of charge significantly stabilizes the cation, making guanidine a very strong base with a pKa of its conjugate acid around 13.6.[1][2]

Diagram: Resonance Structures of the Guanidinium Cation

Caption: Resonance delocalization of the positive charge in the guanidinium cation.

This inherent stability has profound consequences for its role in biological systems, particularly in the side chain of the amino acid arginine, where the guanidinium group is crucial for protein structure and function.[2]

Guanidine as a Nitrogen Analog of Carbonic Acid

Structurally, guanidine can be considered a nitrogen analog of carbonic acid (H₂CO₃). In this analogy, the carbonyl oxygen of carbonic acid is replaced by an imino nitrogen (=NH), and the two hydroxyl groups (-OH) are substituted with amino groups (-NH₂).[1]

Diagram: Structural Analogy between Carbonic Acid and Guanidine

Caption: The structural relationship between carbonic acid and its nitrogen analog, guanidine.

While structurally analogous, their chemical properties differ significantly, primarily due to the differences in electronegativity between oxygen and nitrogen and the resulting electronic effects.

A Comparative Analysis: Guanidine vs. Carbonic Acid

Understanding the similarities and differences between guanidine and carbonic acid is crucial for appreciating the unique chemical space that guanidine and its derivatives occupy.

Acidity and Basicity: A Tale of Two pKa's

The most striking difference lies in their acid-base properties. Guanidine is a strong base, readily accepting a proton to form the stable guanidinium cation.[1][2] In contrast, carbonic acid is a weak acid that readily donates a proton.[3] This disparity is quantitatively reflected in their respective pKa values.

| Compound | pKa | Reference |

| Guanidinium (conjugate acid of Guanidine) | ~13.6 | [1][2] |

| Carbonic Acid (first dissociation) | ~3.45 - 6.35 | [3][4][5] |

| Carbonic Acid (second dissociation) | ~10.33 | [3][6] |

Note: The pKa of carbonic acid can vary depending on whether it is measured in its anhydrous form or in aqueous solution where it exists in equilibrium with dissolved CO₂.[3][7]

The significantly higher pKa of the guanidinium ion compared to carbonic acid highlights the energetic favorability of protonation for guanidine, a direct consequence of the resonance stabilization of the resulting cation.

Structural and Electronic Properties

The geometry of the guanidinium cation is planar, with C-N bond lengths that are intermediate between single and double bonds, further evidence of resonance delocalization.[8][9][10] X-ray crystallography studies have revealed that the C-N bond lengths in the guanidinium ion are in the range of 1.32-1.38 Å.[9][10] In contrast, carbonic acid is a planar molecule with distinct C=O and C-O bond lengths.

Synthesis of Guanidine and Its Derivatives: A Practical Guide

The synthesis of guanidine and its derivatives is a cornerstone of medicinal chemistry and materials science. A variety of methods have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the scale of the reaction, and the nature of the starting materials.

Classical and Modern Guanylation Reactions

Guanylation, the process of introducing a guanidine moiety, can be achieved through several key strategies.[11] Classically, this involves the reaction of an amine with a guanylating agent such as cyanamide or S-methylisothiourea.[6][12] More contemporary methods often employ protected guanidinylating reagents to control reactivity and improve yields.[1][13]

Diagram: General Scheme for Guanylation of an Amine

Caption: A simplified workflow for the synthesis of a protected guanidine derivative.

Experimental Protocol: Synthesis of a Boc-Protected Guanidine

This protocol details a common and reliable method for the synthesis of a protected guanidine derivative using N,N'-Di-Boc-thiourea and cyanuric chloride (TCT) as an activating agent.[1] The use of tert-butoxycarbonyl (Boc) protecting groups is advantageous as it allows for the controlled introduction of the guanidine functionality and subsequent deprotection under mild acidic conditions.[13]

Materials:

-

Primary amine

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Activation of Thiourea: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-thiourea (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add cyanuric chloride (TCT) (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. Causality: TCT acts as a mild and efficient activating agent for the thiourea, forming a reactive intermediate that is susceptible to nucleophilic attack by the amine. The low temperature is maintained to control the reactivity and prevent side reactions.

-

Amine Addition: To the activated mixture, add a solution of the primary amine (1.0 equivalent) in anhydrous THF dropwise. Subsequently, add N-methylmorpholine (NMM) (2.2 equivalents) and a catalytic amount of DMAP. Causality: NMM serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. Self-Validation: Regular monitoring of the reaction ensures that it goes to completion and allows for timely work-up, minimizing the formation of degradation products.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Causality: The aqueous work-up removes water-soluble byproducts and unreacted reagents.

-

Purification and Characterization (Self-Validation): Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Self-Validation: Spectroscopic and spectrometric analysis provides definitive proof of the structure and purity of the synthesized guanidine derivative, ensuring the reliability of the experimental outcome.

The Guanidinium Group in Biological Systems and Drug Design

The guanidinium group, primarily found in the side chain of arginine, plays a pivotal role in a vast array of biological processes.[2][14] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it an essential functional group in protein structure, enzyme catalysis, and molecular recognition.[4][14]

Arginine: The Biologically Preeminent Guanidinium

The guanidinium group of arginine is frequently involved in the binding of anionic substrates and cofactors in enzyme active sites.[15] It can act as a general acid catalyst, donating a proton to stabilize transition states in enzymatic reactions.[16] Furthermore, the planar and rigid nature of the guanidinium group, coupled with its ability to form bidentate hydrogen bonds, allows for highly specific interactions with other biomolecules, such as phosphates and carboxylates.

Diagram: Role of Arginine in Enzyme-Substrate Binding

Caption: Schematic representation of an arginine residue's guanidinium group interacting with a phosphate group of a substrate within an enzyme's active site.

Guanidine Derivatives in Drug Development

The unique properties of the guanidinium group have made it a privileged scaffold in drug design.[3][17] The incorporation of a guanidine or guanidinium moiety can enhance the binding affinity of a drug to its target, improve its pharmacokinetic properties, and even impart novel mechanisms of action.[18][19]

A wide range of drugs containing the guanidine functional group have been developed, targeting a diverse array of diseases, including hypertension, diabetes, and infectious diseases.[20] The development of these drugs often involves quantitative structure-activity relationship (QSAR) studies to optimize the substitution pattern on the guanidine core for maximal efficacy and minimal toxicity.[7][21][22]

Conclusion and Future Perspectives

Guanidine, as the nitrogenous analog of carbonic acid, presents a rich and diverse chemistry with profound implications for biology and medicine. Its unique electronic structure, strong basicity, and the remarkable stability of the guanidinium cation underpin its crucial roles in biological systems and its utility as a versatile building block in drug discovery. The continued development of novel synthetic methodologies for the preparation of guanidine derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide has aimed to provide a comprehensive and technically sound overview of this important class of compounds, empowering researchers and drug development professionals to harness the full potential of guanidine chemistry in their scientific endeavors.

References

-

Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro. PubMed. [Link]

-

Biological activities of guanidine compounds. PubMed. [Link]

-

Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[3][13]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. PubMed. [Link]

-

Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[3][13]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. PubMed. [Link]

-

Log(RS) values of guanidine derivatives. ResearchGate. [Link]

-

The guanidino-group modifying enzymes: structural basis for their diversity and commonality. PubMed. [Link]

-

A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry. [Link]

-

The Guanidinium Group: Its Biological Role and Synthetic Analogs. SciSpace. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

-

Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. PubMed. [Link]

-

SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing. [Link]

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PubMed Central. [Link]

-

NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate. [Link]

-

Classical guanidine synthesis. ResearchGate. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace. [Link]

-

Biological activities of guanidine compounds. Semantic Scholar. [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

-

Guanidine and guanidinium cation in the excited state—theoretical investigation. The Journal of Chemical Physics. [Link]

-

Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system. PubMed. [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

-

C—H···O hydrogen bonds between the guanidinium ions in ab -view. ResearchGate. [Link]

-

Organometallic Chemistry of Guanidines. Encyclopedia.pub. [Link]

-

(PDF) Design, Synthesis and Quantitative Structure-Activity. Amanote Research. [Link]

-

Geometry of guanidinium groups in arginines. PubMed Central. [Link]

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed Central. [Link]

-

C—H···O and C—H···N hydrogen bonds between the guanidine molecules, ab view. ResearchGate. [Link]

-

Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. PubMed Central. [Link]

-

Selected examples of guanidine-based drugs. ResearchGate. [Link]

-

Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed Central. [Link]

-

Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ResearchGate. [Link]

-

Solid-phase synthesis of chiral bicyclic guanidinium oligomers. PubMed. [Link]

-

Synthesis of guanidines. Organic Chemistry Portal. [Link]

-

Synthesis of Guanidines in Solution. ResearchGate. [Link]

-

Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PubMed Central. [Link]

-

1H-NMR spectra of polymeric guanidine derivatives. ResearchGate. [Link]

-

Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

-

Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. [Link]

-

A simple solid-phase synthesis of disubstituted guanidines using Rink amide resin as an amine component. ResearchGate. [Link]

-

Synthesis and Characterization of New Co(II), Rh(III) and Pt(II) Guanidine and Thiourea Complexes. ChemRxiv. [Link]

-

Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS). PubMed Central. [Link]

-

The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

Guidance for OS Techniques Articles. Organic Syntheses. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Guanidinium Group: Its Biological Role and Synthetic Analogs (1993) | Christine L. Hannon | 92 Citations [scispace.com]

- 15. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]

- 18. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

resonance stabilization of the guanidinium cation

The resonance stabilization of the guanidinium cation is a cornerstone of its chemical and biological significance. This stability, arising from the delocalization of its positive charge across a planar, symmetrical structure, is well-described by both resonance and molecular orbital theories. A wealth of experimental and computational data, from pKa measurements and X-ray crystallography to NMR spectroscopy and quantum chemical calculations, provides robust validation of these theoretical models. For researchers and professionals in drug development, a thorough understanding of the guanidinium cation's fundamental properties is essential for the rational design of novel therapeutics that can effectively and selectively interact with their biological targets. The continued exploration of guanidinium-based compounds promises to yield new and improved treatments for a variety of diseases. [5]

References

-

Guanidine - Wikipedia. Available at: [Link]

-

Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761. Available at: [Link]

-

Arginine: Its pKa value revisited - PubMed. (2015). Available at: [Link]

-

Arginine: Its p K a value revisited - ResearchGate. (2015). Available at: [Link]

-

Arginine - Wikipedia. Available at: [Link]

-

Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations | Journal of Medicinal Chemistry - ACS Publications. (2018). Available at: [Link]

-

pKa Value of the Guanidinium Group of Arginine - CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

-

Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed. (2019). Available at: [Link]

-

CRYSTALLOGRAPHIC STUDIES OF SOME GUANIDIUM SALTS BY X-RAY DIFFRACTION. (1969). Available at: [Link]

-

The guanidinium cation, (C(NH2)3+), is a highly stable cation in solution.. - Filo. Available at: [Link]

-

1 H NMR Study on the Motion of Guanidinium Cations in Some Crystals Formed with Tetrahedral or Octahedral Complex Anions Having Halide Ions as Ligands - Oxford Academic. (1995). Available at: [Link]

-

Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (2020). Available at: [Link]

-

Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - ResearchGate. (2019). Available at: [Link]

-

Guanidine | CH5N3 | CID 3520 - PubChem. Available at: [Link]

-

A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates | The Journal of Organic Chemistry - ACS Publications. (2002). Available at: [Link]

-

Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - NIH. (2019). Available at: [Link]

-

Cation–π interactions: Complexes of guanidinium and simple aromatic systems. (2012). Available at: [Link]

- An NMR solid-echo Study of Guanidinium Cation Reorientation in [C(NH - Zeitschrift für Naturforschung. (2004). Available at: https://www.znaturforsch.com/article_a.php?href=a59-0787

-

Guanidine and guanidinium cation in the excited state—theoretical investigation | The Journal of Chemical Physics | AIP Publishing. (2014). Available at: [Link]

-

Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC. (2015). Available at: [Link]

-

Guanidine and guanidinium cation in the excited state - Theoretical investigation. (2014). Available at: [Link]

-

X-ray crystallographic studies of hydrogen bonding in guanidinium containing salts - Research Explorer - The University of Manchester. (2001). Available at: [Link]

-

Solved Guanidinium has three resonance structures. HH H. H N | Chegg.com. (2020). Available at: [Link]

-

Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel - PubMed Central. (2022). Available at: [Link]

-

X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding - PubMed. (2019). Available at: [Link]

-

X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (2020). Available at: [Link]

-

Guanidinium chloride - Wikipedia. Available at: [Link]

-

(PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. (2018). Available at: [Link]

-

Strong adsorption of guanidinium cations to the air–water interface - PMC - NIH. (2018). Available at: [Link]

-

Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF - ResearchGate. (2008). Available at: [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). Available at: [Link]

-

Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC - NIH. (2011). Available at: [Link]

-

Synthesis of guanidines - Organic Chemistry Portal. Available at: [Link]

-

Guanidine and guanidinium cation in the excited state--theoretical investigation - PubMed. (2014). Available at: [Link]

-

The ¹H NMR spectrum of guanidinium salicylate | Download Scientific Diagram - ResearchGate. (2024). Available at: [Link]

-

1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1995). Available at: [Link]

-

Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. (2018). Available at: [Link]

-

Pi MO Diagram of Guanidinium Cation - Chemistry Stack Exchange. Available at: [Link]

-

MO Theory and Its Relation to Molecular Stability - Teach the Mechanism. (2021). Available at: [Link]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine - Wikipedia [en.wikipedia.org]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The guanidinium cation, (C(NH2)3+), is a highly stable cation in solution.. [askfilo.com]

- 9. Solved Guanidinium has three resonance structures. HH H. H N | Chegg.com [chegg.com]

- 10. DSpace [scholarbank.nus.edu.sg]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Guanidine and guanidinium cation in the excited state--theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

guanidine carbonate chemical properties and structure

An In-depth Technical Guide to Guanidine Carbonate: Core Chemical Properties and Structure

Introduction

Guanidine carbonate is an organic salt with the formula [C(NH₂)₃]₂CO₃. It presents as a white to off-white crystalline powder and is classified as a strong organic base.[1][2] Its unique structure, combining the highly stable, resonance-stabilized guanidinium cation and the carbonate anion, imparts a distinct set of chemical and physical properties. These characteristics have made guanidine carbonate an indispensable tool in diverse fields, from fundamental biochemical research to industrial manufacturing. In the life sciences and drug development sectors, it is most renowned for its potent protein denaturing capabilities, while in chemical synthesis, it serves as a versatile pH modifier and a key intermediate for a wide range of derivatives.[3][4] This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications, with a focus on its utility for researchers and development professionals.

Molecular and Crystal Structure

The empirical formula for guanidine carbonate is C₃H₁₂N₆O₃, and its molecular weight is approximately 180.17 g/mol .[5] It is an ionic compound consisting of two guanidinium cations ([C(NH₂)₃]⁺) and one carbonate anion ([CO₃]²⁻).[6]

The Guanidinium Cation

The guanidinium cation is the protonated form of guanidine. Its remarkable stability is a direct consequence of resonance, where the positive charge is delocalized across the central carbon atom and the three nitrogen atoms. This delocalization results in a planar, Y-shaped ion with equal C-N bond lengths and bond orders of approximately 1.33, intermediate between a single and a double bond. This resonance stabilization is the source of guanidine's strong basicity (pKa of the conjugate acid is ~13.6), as the resulting cation is highly stable.

Caption: Resonance delocalization in the planar guanidinium cation.

Crystal Structure

The crystal structure of guanidinium carbonate has been determined by X-ray diffraction.[7] It crystallizes in the tetragonal space group P4₁2₁2. The structure consists of planar guanidinium and carbonate ions linked by an extensive network of hydrogen bonds. Each guanidinium ion acts as a donor for six hydrogen bonds, connecting it to neighboring carbonate ions. This robust hydrogen-bonding network contributes to the compound's high melting point and stability.[7]

Physicochemical Properties

Guanidine carbonate's utility is defined by its key physical and chemical properties, which are summarized below.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [2] |

| Molecular Formula | C₃H₁₂N₆O₃ ([C(NH₂)₃]₂CO₃) | [5][6] |

| Molecular Weight | 180.17 g/mol | [5] |

| Melting Point | >300 °C (decomposes) | [2][8] |

| Density | 1.25 - 1.29 g/cm³ | [2][6] |

| Water Solubility | 450 g/L (at 20 °C) | [1][2] |

| Solubility (Other) | Slightly soluble in methanol; insoluble in acetone, benzene, ether | [1][2] |

| pKa | 12.5 (at 20 °C) | [1][2] |

| pH | ~11.7 (110 g/L solution at 20 °C) | [2] |

Spectroscopic Characterization

Spectroscopic methods provide definitive fingerprints for the identification and characterization of guanidine carbonate.

| Technique | Key Features and Wavenumbers/Shifts | Source(s) |

| FTIR (KBr Pellet) | Strong, broad N-H stretching bands (~3100-3400 cm⁻¹); C=N stretching (~1650 cm⁻¹); strong carbonate (CO₃²⁻) asymmetric stretching (~1450 cm⁻¹). | [5][9][10] |

| ¹³C NMR | A peak corresponding to the central carbon of the guanidinium cation is observed around 161 ppm. The carbonate carbon appears separately. | [5][11] |

| Raman | Provides complementary data on the symmetric vibrations of the guanidinium and carbonate ions. | [5] |

The combined use of FTIR and NMR spectroscopy allows for unambiguous confirmation of the presence of both the guanidinium and carbonate functional groups, verifying the compound's identity and purity.[12]

Chemical Reactivity and Synthesis

Key Reactions

-

Strong Basicity : As a strong organic base, guanidine carbonate readily reacts with both organic and inorganic acids to form the corresponding guanidinium salt, releasing carbon dioxide and water in the process.[1][6] This property makes it an excellent and cost-effective pH adjuster in various formulations.[2]

-

Thermal Decomposition : When heated, guanidine carbonate undergoes thermal decomposition. The process begins at approximately 165 °C and proceeds in two main steps, contrasting with the four-step decomposition of urea.[13] The primary solid residue of this decomposition is melamine, which itself decomposes at higher temperatures.[13]

-

Hydrolysis : In boiling aqueous solutions, guanidine carbonate can dissociate into free guanidine and carbonic acid. The free guanidine base can then undergo hydrolysis to form urea and ammonia.[14][15] This instability at high temperatures in solution is a critical consideration for its handling and application.

-

Protein Denaturation : Guanidine carbonate is a powerful chaotropic agent and protein denaturant.[1][2] The guanidinium cation disrupts the tertiary and secondary structure of proteins by interfering with the hydrogen bond network of water and directly interacting with the protein backbone and side chains. This action effectively unfolds the protein into its primary linear sequence.

Caption: A typical workflow for protein denaturation and refolding.

Synthesis Routes

Several methods are employed for the synthesis of guanidine carbonate, often starting from readily available industrial chemicals.

-

From Guanidinium Salts : A common laboratory and industrial method involves the double displacement reaction between a guanidinium salt (like guanidine hydrochloride) and a soluble carbonate (like sodium or potassium carbonate) in a suitable solvent system.[6][16]

-

From Dicyandiamide or Cyanamide : Guanidine carbonate can be synthesized by reacting dicyandiamide with ammonium salts at high temperatures (170-230 °C) to form a guanidine salt, which is then neutralized with a base in the presence of carbon dioxide.[17][18] A more direct route involves the reaction of a cyanamide aqueous solution with carbon dioxide and ammonia.[19]

-

From Ammonium Thiocyanate : An older method involves heating ammonium thiocyanate to 180-190 °C to produce guanidine thiocyanate. This intermediate is then treated with potassium carbonate to yield guanidine carbonate.[20]

Example Laboratory Synthesis Protocol (from Guanidine Hydrochloride)

This protocol outlines a typical procedure for synthesizing guanidine carbonate from guanidine hydrochloride and sodium hydroxide in an ethanol medium.[16]

-

Reaction Setup : In a suitable reaction vessel, combine guanidine hydrochloride, sodium hydroxide, and ethanol in a weight ratio of approximately 3:1.2:8.

-

Neutralization : Stir the mixture at room temperature for 2 hours. During this time, guanidine hydrochloride reacts with sodium hydroxide to form free guanidine and sodium chloride precipitate.

-

Filtration : Filter the mixture to remove the precipitated sodium chloride. The filtrate is an ethanol solution containing free guanidine.

-

Carbonation : Bubble carbon dioxide gas through the ethanol mother liquor. Continue the gas introduction until the pH of the solution drops to approximately 9. Guanidine carbonate, being poorly soluble in ethanol, will precipitate.

-

Isolation : Isolate the crude guanidine carbonate precipitate by centrifugation or filtration.

-

Purification : The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of water at room temperature and then filter to remove any insoluble impurities.

-

Crystallization : The purified guanidine carbonate can be recovered from the aqueous solution by methods that avoid heating, such as by adding a miscible non-solvent like ethanol to precipitate the product, followed by filtration and drying.[15][20]

Applications in Research and Drug Development

Guanidine carbonate's unique properties make it a valuable reagent in several scientific and industrial contexts.

-

Biochemical Research : Its primary role is as a powerful protein denaturant, used to solubilize and unfold proteins, particularly from insoluble inclusion bodies.[1][4] It is essential for protein folding studies and in the preparation of proteins for subsequent analysis.

-

Organic Synthesis : It serves as a strong, non-metallic organic base for pH adjustment and as a starting material for synthesizing various guanidine derivatives, which are often key intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][18][21]

-

Pharmaceutical Formulations : Guanidine carbonate is used as a stabilizer in certain pharmaceutical preparations, such as in cytidine triphosphate injections.[1][2]

-

Industrial Applications : Beyond the lab, it is used in cosmetics as a hair relaxer, in detergents as a synergist, and in the production of resins, plastics, and flame retardants.[4][22]

Safety, Handling, and Storage

Guanidine carbonate requires careful handling due to its potential health hazards.

-

Hazard Identification : It is classified as harmful if swallowed (H302), causes serious eye damage/irritation (H318/H319), and causes skin and respiratory irritation (H315, H335).[1][5][23] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][24]

-

Toxicological Data : The acute oral LD50 in mice is reported as 350 mg/kg, and in rats as 1045 mg/kg.[25][26]

-

Personal Protective Equipment (PPE) : When handling guanidine carbonate, appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[23][25] In cases where dust may be generated, a certified dust respirator should be used.[26][27]

-

Handling and Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[18][24] Keep away from incompatible materials such as strong acids and strong oxidizing agents.[26] Engineering controls like local exhaust ventilation should be used to minimize dust exposure.[27]

-

Spill and Disposal : In case of a spill, avoid creating dust. Use appropriate tools to collect the spilled solid into a suitable container for disposal.[23] Dispose of the material through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[23]

References

-

PrepChem.com. Preparation of guanidine carbonate. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Guanidine Carbonate 99%. [Link]

-

Stobec. (2003). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). [Link]

-

Gallego, M. E., et al. (2018). Study of the thermal decomposition of urea and guanidinium carbonate as solid sources of ammonia for Selective Catalytic Reduction of NOx. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine carbonate, 99+%. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - GUANIDINE CARBONATE, 99% (TITR.). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Guanidine Carbonate in Modern Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Guanidine carbonate. PubChem Compound Summary for CID 11650. [Link]

-

Sciencemadness Wiki. (2019). Guanidinium carbonate. [Link]

- Google Patents. (n.d.).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Guanidine Carbonate in Modern Chemical Industries. [Link]

-

Adams, J. M., & Small, R. W. H. (1974). The crystal structure of guanidinium carbonate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(9), 2191-2193. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Guanidine carbonate. [Link]

- Google Patents. (n.d.).

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Guanidine carbonate. [Link]

-

Ataman Kimya. (n.d.). GUANIDINE CARBONATE. [Link]

-

Shanxi Guanjiu. (n.d.). Why Guanidine Carbonate is Crucial in Organic Synthesis. [Link]

-

Riverland Trading. (n.d.). Guanidine Carbonate Supplier | 593-85-1. [Link]

-

CD Formulation. (n.d.). Guanidine carbonate salt. [Link]

-

Bell, J. (1928). CCLXXI.—The Hydrolysis of Guanidine Carbonate. Journal of the Chemical Society (Resumed), 2074-2076. [Link]

-

Cheméo. (n.d.). Chemical Properties of Guanidine carbonate (CAS 593-85-1). [Link]

-

LookChem. (n.d.). Guanidine Carbonate: Versatile Applications in Industry, Cosmetics, and Pharmaceuticals. [Link]

- Google Patents. (n.d.).

-

SpectraBase. (n.d.). GUANIDINE CARBONATE - Optional[FTIR] - Spectrum. [Link]

-

Beilstein Archives. (n.d.). Supporting Information UV Resonance Raman Spectroscopy of the Supramolecular Ligand Guanidiniocarbonyl Indole (GCI) with 244 nm. [Link]

Sources

- 1. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]

- 2. Guanidine carbonate | 593-85-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Guanidine carbonate salt - CD Formulation [formulationbio.com]

- 9. spectrabase.com [spectrabase.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. Guanidine carbonate(593-85-1) 13C NMR spectrum [chemicalbook.com]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. CCLXXI.—The hydrolysis of guanidine carbonate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. US2826613A - Recovery of solid guanidine carbonate - Google Patents [patents.google.com]

- 16. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]

- 17. Guanidine carbonate synthesis - chemicalbook [chemicalbook.com]

- 18. guidechem.com [guidechem.com]

- 19. CN1560031A - A kind of method of synthetic guanidine carbonate - Google Patents [patents.google.com]

- 20. prepchem.com [prepchem.com]

- 21. nbinno.com [nbinno.com]

- 22. Guanidine Carbonate Supplier | 593-85-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. stobec.com [stobec.com]

- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of Guanidinium Carbonate in Polar Solvents

Abstract

Guanidinium carbonate is a versatile organic salt with significant applications across pharmaceuticals, biotechnology, and chemical synthesis, primarily owing to the unique properties of the guanidinium cation.[1][2] Its utility in formulations, as a protein denaturant, and as a synthetic precursor is critically dependent on its solubility characteristics in various solvent systems.[2][3] This technical guide provides a comprehensive analysis of the solubility of guanidinium carbonate in polar solvents. We will delve into the theoretical underpinnings of its dissolution, present a critical review of available solubility data, outline a robust experimental protocol for solubility determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Guanidinium Carbonate